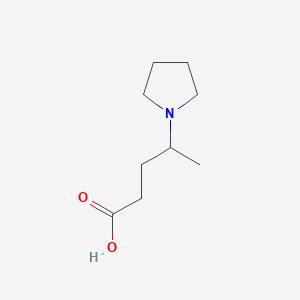
4-Pyrrolidin-1-yl-pentanoic acid
Descripción general
Descripción
4-Pyrrolidin-1-yl-pentanoic acid is a compound that can be associated with a class of substances that interact with neurotransmitter reuptake mechanisms, particularly those involving dopamine and norepinephrine. Although the specific compound is not directly mentioned in the provided papers, the related structures and their biological activities suggest a potential for pharmacological applications, especially in the context of substance abuse treatment .
Synthesis Analysis
The synthesis of compounds related to 4-pyrrolidin-1-yl-pentanoic acid involves the formation of 2-aminopentanophenones, which have shown selective inhibition of dopamine and norepinephrine transporters. The synthesis process is designed to yield compounds with minimal effect on serotonin trafficking and no significant affinity for various monoamine receptors . Additionally, the synthesis of related pyrrolidine compounds has been achieved through reactions involving pyrrole nuclei, which could be a starting point for synthesizing the 4-pyrrolidin-1-yl-pentanoic acid .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-pyrrolidin-1-yl-pentanoic acid has been studied using X-ray structural analysis. For instance, pyridine betaines have been synthesized and their structure analyzed, revealing insights into the molecular configuration that could be relevant for understanding the structure of 4-pyrrolidin-1-yl-pentanoic acid . Moreover, DFT calculations have been employed to study tautomeric preferences in related compounds, which could inform the stability and reactivity of the pyrrolidin-1-yl moiety in 4-pyrrolidin-1-yl-pentanoic acid .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored in various studies. For example, the reaction of propynoic acid with 4-(1-pyrrolidino)-pyridine has been shown to produce a cocrystal that does not polymerize upon exposure to gamma rays but undergoes a solid-state reaction upon heating to yield a mixture of pyridinium-l-acrylate isomers . This suggests that the pyrrolidin-1-yl group can participate in reactions leading to the formation of stable products under certain conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-pyrrolidin-1-yl-pentanoic acid are not directly reported in the provided papers, the properties of structurally related compounds can offer some insights. The selective inhibition of monoamine transporters indicates that these compounds can cross biological membranes and interact with specific protein targets . The solid-state reactivity and the formation of cocrystals imply that the compound may have distinct solid-state properties, such as crystallinity and stability, which are important for its potential pharmaceutical applications .
Aplicaciones Científicas De Investigación
Pyrrolidine is a five-membered ring and one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
The review reported bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons, which can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds . The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis . Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
Pyrrolone derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .
Pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds . The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis . Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
Pyrrolone derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic , antibacterial , cardiotonic , antimycobacterial , antidepressant , antiviral , antitumor , and other activities .
Direcciones Futuras
Propiedades
IUPAC Name |
4-pyrrolidin-1-ylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-8(4-5-9(11)12)10-6-2-3-7-10/h8H,2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVUMCJLQKMUKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyrrolidin-1-yl-pentanoic acid | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


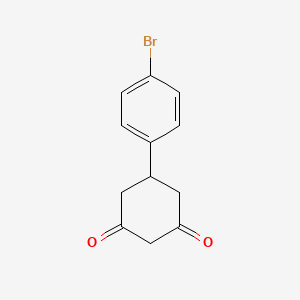
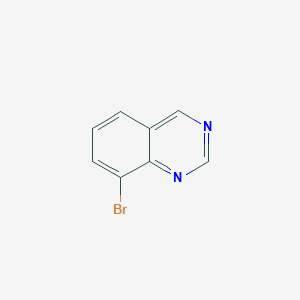
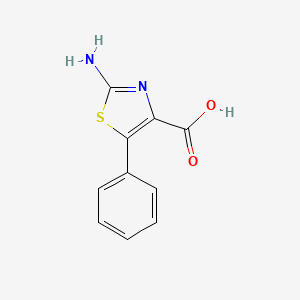

![7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1287993.png)
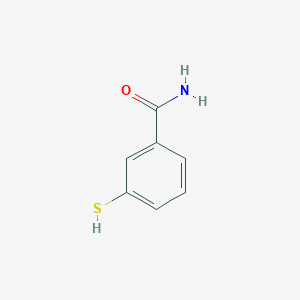


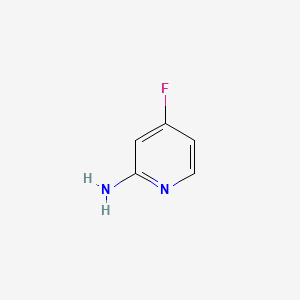
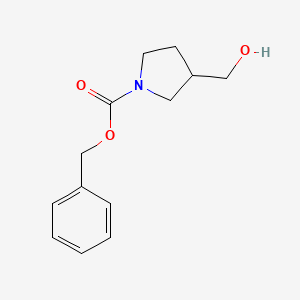

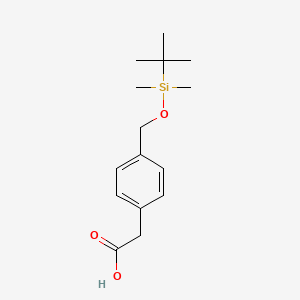

![3-[(Cyclopropylmethyl)amino]propanenitrile](/img/structure/B1288021.png)